![molecular formula C13H12N2 B11902917 2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
2-Methyl-5,6-dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a quinazoline ring, with a methyl group attached to the second carbon of the quinazoline ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several methods. One common approach involves the condensation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile with chloroacetyl chloride. This reaction yields chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, which undergoes cyclization to form 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one . The latter can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Methyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which can exhibit different biological activities and properties.
科学研究应用
2-Methyl-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, it prevents their autophosphorylation and downstream signaling, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 2-Methylquinazoline
- 5,6-Dihydrobenzo[h]quinazoline
- 2-Chloromethyl-5,6-dihydrobenzo[h]quinazoline
Uniqueness
2-Methyl-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of both a methyl group and a dihydrobenzo[h]quinazoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
属性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-methyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2/c1-9-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9/h2-5,8H,6-7H2,1H3 |
InChI 键 |
NJALQRDKONEBLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


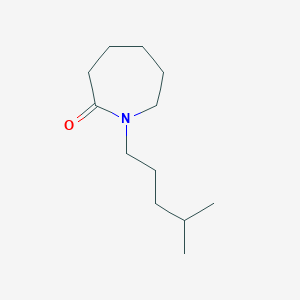
![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
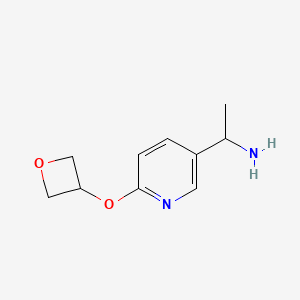
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
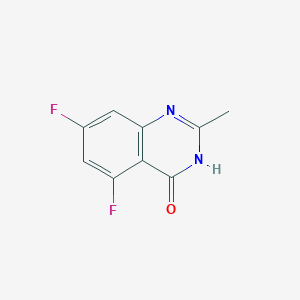
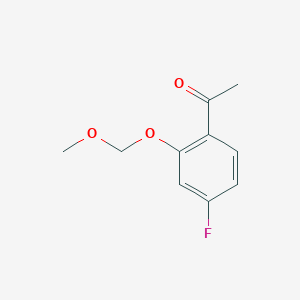
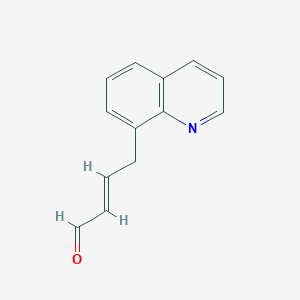
![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
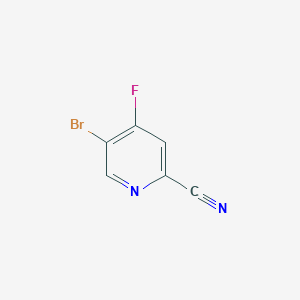

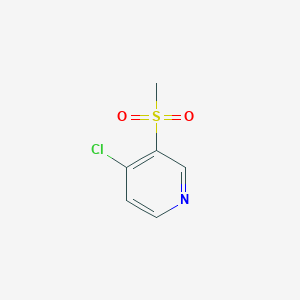
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
